亚油酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

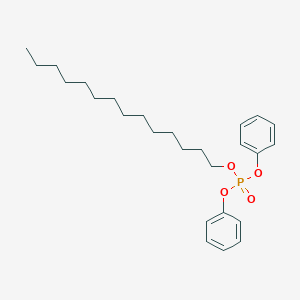

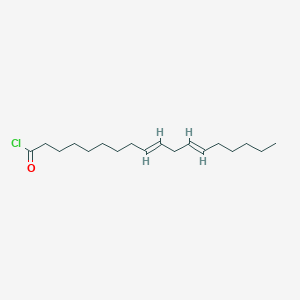

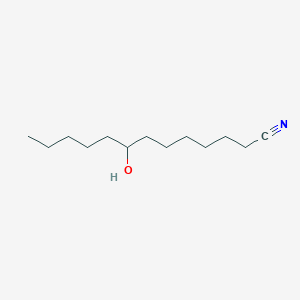

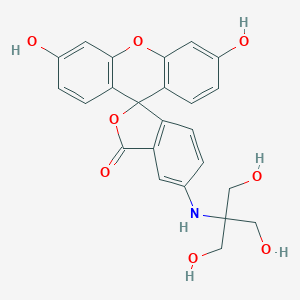

Linoleoyl chloride is a compound with the molecular formula C18H31ClO and a molecular weight of 298.90 . It is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .

Synthesis Analysis

Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . A novel derivative of glyceric acid (GA), dilinoleoyl-D-glyceric acid (LA2-DGA), was synthesized from D-GA calcium salt and linoleoyl chloride .Molecular Structure Analysis

The molecular formula of Linoleoyl chloride is C18H31ClO . The linear formula is C18H31OCl .Chemical Reactions Analysis

Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .Physical And Chemical Properties Analysis

Linoleoyl chloride is a liquid with a density of 0.93 g/mL at 25 °C . It has a boiling point of 168 °C . It is sensitive to air, moisture, and heat .科学研究应用

脂肪酰基甘油酸的合成

亚油酰氯主要用作合成脂肪酰基甘油酸的试剂 . 这些酸很重要,因为它们可以用来制造复杂的脂类,而脂类是细胞膜的重要组成部分,在细胞信号传导和代谢中起着至关重要的作用。

材料科学

在材料科学中,亚油酰氯衍生的酯由于其结构与天然脂肪相似而被广泛使用. 这使它们成为开发生物相容性材料的理想候选者,这些材料可应用于药物递送系统和组织工程。

药物开发

亚油酰氯在药物开发中起着重要作用,尤其是在合成需要脂肪酸成分的生物活性分子方面 . 它将亚油酰基引入其他分子中的能力有助于创造具有潜在治疗效果的新化合物。

有机合成

作为有机合成中的反应中间体,亚油酰氯用于修饰分子的官能团. 这种修饰对于与药物开发相关的研究和其他领域至关重要,在这些领域中,引入亚油酰基可以改变化合物的性质。

生物相容性材料

亚油酰氯衍生的酯可用于开发生物相容性材料. 这些材料旨在与生物系统相互作用,而不会造成不良影响,因此适合用于医疗植入物和组织工程。

药物递送中的离子液体

亚油酰氯可以参与为药物递送系统创建离子液体 . 这些系统旨在提高药物的溶解度和生物利用度,确保药物能够有效地到达其目标部位。

安全和危害

作用机制

Target of Action

Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.

Mode of Action

It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .

Biochemical Pathways

The biochemical pathways affected by linoleoyl chloride are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.

Result of Action

The primary result of linoleoyl chloride’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.

Action Environment

The action, efficacy, and stability of linoleoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .

属性

| { "Design of the Synthesis Pathway": "Linoleoyl chloride can be synthesized using a simple reaction between linoleic acid and thionyl chloride.", "Starting Materials": [ "Linoleic acid", "Thionyl chloride" ], "Reaction": [ "Add 10 mL of thionyl chloride to a round bottom flask fitted with a reflux condenser.", "Add 5 g of linoleic acid to the flask and stir until dissolved.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour into a separating funnel.", "Extract the organic layer with 50 mL of water and discard the aqueous layer.", "Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent under reduced pressure to obtain linoleoyl chloride as a yellowish liquid." ] } | |

CAS 编号 |

7459-33-8 |

分子式 |

C18H31ClO |

分子量 |

298.9 g/mol |

IUPAC 名称 |

(9E,12E)-octadeca-9,12-dienoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |

InChI 键 |

FBWMYSQUTZRHAT-AVQMFFATSA-N |

手性 SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

其他 CAS 编号 |

7459-33-8 |

Pictograms |

Corrosive |

同义词 |

(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)